N-[(2-methoxyphenyl)methyl]-N,1-dimethylpiperidin-4-amine
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Overview
Description
N-[(2-methoxyphenyl)methyl]-N,1-dimethylpiperidin-4-amine is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a 2-methoxyphenylmethyl group and a dimethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-methoxyphenyl)methyl]-N,1-dimethylpiperidin-4-amine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the 2-Methoxyphenylmethyl Group: This step involves the alkylation of the piperidine ring with 2-methoxybenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance the efficiency and yield of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[(2-methoxyphenyl)methyl]-N,1-dimethylpiperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium hydride, alkyl halides
Major Products Formed
Oxidation: N-oxides
Reduction: Secondary amines
Substitution: Alkylated derivatives
Scientific Research Applications
N-[(2-methoxyphenyl)methyl]-N,1-dimethylpiperidin-4-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activities, including its interaction with biological targets such as receptors and enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical agents.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of N-[(2-methoxyphenyl)methyl]-N,1-dimethylpiperidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes, leading to a cascade of biochemical events. The compound may act as an agonist or antagonist, modulating the activity of its target and influencing various physiological processes. The exact pathways and molecular targets are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
- N-[(2-methoxyphenyl)methyl]-N-methylpiperidin-4-amine
- N-[(2-methoxyphenyl)methyl]-N-ethylpiperidin-4-amine
- N-[(2-methoxyphenyl)methyl]-N-propylpiperidin-4-amine
Uniqueness
N-[(2-methoxyphenyl)methyl]-N,1-dimethylpiperidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-N,1-dimethylpiperidin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O/c1-16-10-8-14(9-11-16)17(2)12-13-6-4-5-7-15(13)18-3/h4-7,14H,8-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJHJFLDYTLRTHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N(C)CC2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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